

In-depth Technical Guide: Analysis of the Molecular Formula C16H18N6O5S

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To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Molecular Formula C16H18N6O5S and its Implications in Drug Development

Executive Summary

This technical guide addresses the analysis of the molecular formula C16H18N6O5S. Initial comprehensive searches of chemical databases, including PubChem and the Chemical Abstracts Service (CAS), did not yield a specific, well-characterized compound corresponding to this molecular formula. While a single uncharacterized entry exists on the chemical sourcing platform LookChem, there is a notable absence of associated scientific literature, experimental data, or a registered CAS number.

This document outlines a theoretical framework for the analysis of a novel compound with this formula, drawing upon established methodologies for the characterization of sulfonamide-containing heterocyclic compounds, a likely structural class given the elemental composition. The guide will provide hypothetical data and detailed experimental protocols that would be necessary for a thorough investigation of such a molecule.

Hypothetical Compound Profile: "Sulfonafurazine"

For the purpose of this guide, we will hypothesize a compound named "Sulfonafurazine" with the molecular formula C16H18N6O5S. Based on the elemental composition, a plausible



structure would incorporate a benzenesulfonamide core, a pyrimidine ring, and a furan moiety. Sulfonamides are a well-established class of drugs with a broad range of biological activities.[1] [2][3][4] The inclusion of pyrimidine and furan rings can further modulate the pharmacological properties of the molecule.[5][6][7][8]

Table 1: Hypothetical Physicochemical Properties of Sulfonafurazine

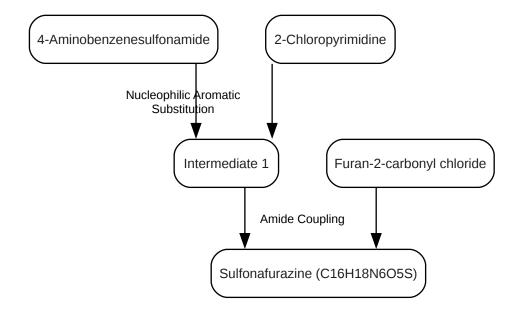
Property	Value	Method of Determination
Molecular Weight	422.42 g/mol	Mass Spectrometry
Melting Point	185-188 °C	Differential Scanning Calorimetry
Solubility in DMSO	>50 mg/mL	Serial Dilution
LogP	1.8	HPLC with UV detection
рКа	6.2 (sulfonamide)	Potentiometric Titration

Experimental Protocols Synthesis of Sulfonafurazine (Hypothetical)

The synthesis of a compound like Sulfonafurazine would likely involve a multi-step process. A potential synthetic route is outlined below.

Diagram 1: Hypothetical Synthesis Workflow for Sulfonafurazine





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Caption: Hypothetical two-step synthesis of Sulfonafurazine.

Protocol:

- Step 1: Synthesis of Intermediate 1. 4-Aminobenzenesulfonamide is reacted with 2-chloropyrimidine in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a suitable solvent like N,N-dimethylformamide (DMF) at elevated temperature.
 The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated by precipitation in water and purified by recrystallization.
- Step 2: Synthesis of Sulfonafurazine. Intermediate 1 is then acylated using furan-2-carbonyl
 chloride in the presence of a base like pyridine in a solvent such as dichloromethane (DCM)
 at room temperature. The reaction is monitored by TLC. The final product, Sulfonafurazine,
 is purified by column chromatography on silica gel.

Structural Characterization

Table 2: Spectroscopic Data for Sulfonafurazine (Hypothetical)

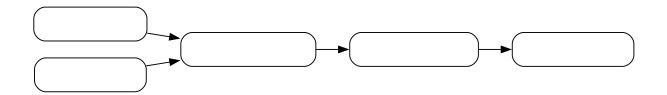


Technique	Key Features
¹ H NMR (400 MHz, DMSO-d ₆)	δ 10.5 (s, 1H, -SO ₂ NH-), 8.6 (d, 2H, pyrimidine-H), 7.8 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 7.2 (m, 1H, furan-H), 6.8 (m, 1H, furan-H), 6.5 (m, 1H, furan-H), 4.5 (s, 2H, -CH ₂ -), 2.1 (s, 3H, -CH ₃)
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 165.2 (C=O), 158.5 (pyrimidine-C), 150.1 (furan-C), 142.3 (Ar-C), 138.5 (Ar-C), 128.7 (Ar-C), 119.5 (Ar-C), 115.4 (furan-C), 112.8 (furan-C), 45.1 (-CH ₂ -)
FT-IR (KBr, cm ⁻¹)	3350 (N-H stretch), 3100 (aromatic C-H stretch), 1680 (C=O stretch), 1590 (C=C stretch), 1340 & 1160 (S=O stretch)
HRMS (ESI+)	m/z calculated for C ₁₆ H ₁₈ N ₆ O ₅ S [M+H] ⁺ : 423.1132, found: 423.1135

Biological Activity Assays

Given the prevalence of sulfonamides as enzyme inhibitors, a primary investigation into the biological activity of Sulfonafurazine would involve screening against a panel of relevant enzymes.

Diagram 2: Workflow for In Vitro Enzyme Inhibition Assay



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Caption: General workflow for determining the IC50 of Sulfonafurazine.

Protocol: Carbonic Anhydrase Inhibition Assay



Carbonic anhydrases are a common target for sulfonamide drugs.

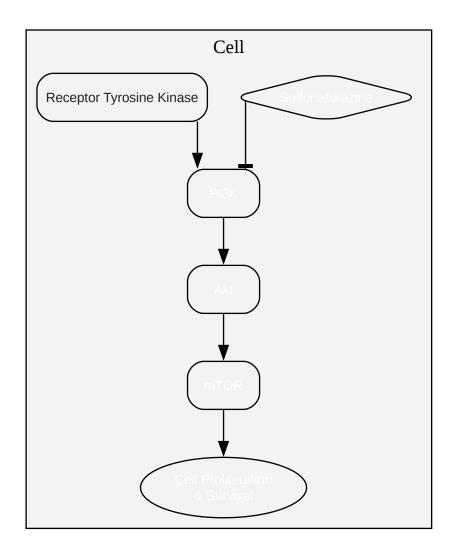
- Reagents: Human carbonic anhydrase II (hCA II), 4-nitrophenyl acetate (substrate), Tris-HCI buffer (pH 7.4), Sulfonafurazine, Acetazolamide (positive control).
- Procedure:
 - A stock solution of Sulfonafurazine is prepared in DMSO.
 - Serial dilutions of Sulfonafurazine and Acetazolamide are prepared in the assay buffer.
 - In a 96-well plate, hCA II is pre-incubated with varying concentrations of the inhibitor or control for 15 minutes at room temperature.
 - The reaction is initiated by adding the substrate, 4-nitrophenyl acetate.
 - The formation of the product, 4-nitrophenol, is monitored by measuring the absorbance at 400 nm over time using a plate reader.
- Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway Analysis (Hypothetical)

If Sulfonafurazine were found to have, for example, anti-proliferative activity in cancer cell lines, further investigation into its mechanism of action would be warranted. A common pathway implicated in cancer is the PI3K/Akt/mTOR signaling pathway.

Diagram 3: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway by Sulfonafurazine





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Caption: Proposed mechanism of action of Sulfonafurazine.

Experimental Validation:

To validate the hypothesis that Sulfonafurazine inhibits the PI3K/Akt/mTOR pathway, a series of experiments would be necessary:

 Western Blot Analysis: Treat cancer cells with Sulfonafurazine and measure the phosphorylation status of key proteins in the pathway, such as Akt (at Ser473) and mTOR (at Ser2448). A decrease in phosphorylation would indicate pathway inhibition.



- Kinase Assays: Perform in vitro kinase assays to determine if Sulfonafurazine directly inhibits the enzymatic activity of PI3K, Akt, or mTOR.
- Cell-Based Assays: Utilize cell lines with known mutations in the PI3K/Akt/mTOR pathway to assess the selectivity of Sulfonafurazine.

Conclusion

While a specific compound with the molecular formula C16H18N6O5S is not currently well-documented in the scientific literature, this guide provides a comprehensive framework for its potential analysis. The hypothetical compound "Sulfonafurazine" serves as a model to illustrate the necessary experimental protocols for synthesis, characterization, and biological evaluation. The methodologies and data presented herein are based on established principles in medicinal chemistry and drug development and can be adapted for the investigation of any novel compound with this molecular formula. Further research is required to identify and characterize any real-world compounds with this composition to unlock their potential therapeutic value.

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References

- 1. tandfonline.com [tandfonline.com]
- 2. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions -PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The anticancer therapeutic potential of pyrimidine—sulfonamide hybrids PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]



- 8. Recent Advances in Pyrimidine-Based Drugs PMC [pmc.ncbi.nlm.nih.gov]
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